molecular formula C20H17ClN2OS B1307187 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one

Cat. No.: B1307187
M. Wt: 368.9 g/mol
InChI Key: RGODSCJAJSXRHK-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 2-(4-chlorophenyl)-4-methyl-1,3-thiazole.

    Condensation Reaction: The thiazole derivative is then subjected to a condensation reaction with 4-toluidine and acetylacetone in the presence of a base such as sodium ethoxide. This reaction forms the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-methyl-1,3-thiazole: Shares the thiazole and chlorophenyl groups but lacks the toluidino group.

    4-Chlorophenyl acetate: Contains the chlorophenyl group but differs in the functional groups attached.

    4-Chlorophenyl isocyanide: Similar chlorophenyl group but different functional groups and reactivity.

Uniqueness

1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN2OS

Molecular Weight

368.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one

InChI

InChI=1S/C20H17ClN2OS/c1-13-3-9-17(10-4-13)22-12-11-18(24)19-14(2)23-20(25-19)15-5-7-16(21)8-6-15/h3-12,22H,1-2H3

InChI Key

RGODSCJAJSXRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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